molecular formula C12H13NOS B172610 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one CAS No. 17796-75-7

2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one

Cat. No. B172610
CAS RN: 17796-75-7
M. Wt: 219.3 g/mol
InChI Key: YEDLHQPLCQKBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIBAL-H and is widely used as a reducing agent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is based on its ability to donate a hydride ion. This hydride ion is then transferred to the carbonyl group, resulting in the reduction of the carbonyl compound to an alcohol. The reduction reaction is stereoselective, which makes this compound useful in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one. However, it is known that this compound is a reducing agent and can react with various functional groups. Therefore, caution should be exercised when handling this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one in lab experiments include its high efficiency in reducing carbonyl compounds to alcohols, its stereoselectivity, and its ease of use. However, the limitations include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions related to the use of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one. One direction is the development of new synthetic methods that can improve the efficiency of the reduction reaction. Another direction is the exploration of the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of this compound in the preparation of chiral ligands for asymmetric catalysis is an area of interest for future research.
Conclusion:
In conclusion, 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has significant potential in organic synthesis, pharmaceuticals, and agrochemicals. Its ability to reduce carbonyl compounds to alcohols in a stereoselective manner makes it a valuable tool for researchers. However, caution should be exercised when handling this compound due to its potential toxicity. Future research should focus on the development of new synthetic methods and the exploration of new applications for this compound.

Synthesis Methods

The synthesis of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one can be achieved through the reaction of diisobutylaluminum hydride (DIBAL-H) with 3-sulfonyl-2,3-dihydro-1H-isoindole. This reaction results in the formation of the desired compound in good yields. The synthesis method is simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research. It is used as a reducing agent in organic synthesis, where it is used to reduce carbonyl compounds to alcohols. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of chiral ligands for asymmetric catalysis.

properties

CAS RN

17796-75-7

Product Name

2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

2-tert-butyl-3-sulfanylideneisoindol-1-one

InChI

InChI=1S/C12H13NOS/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3

InChI Key

YEDLHQPLCQKBGW-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.